molecular formula C8H17F6N2P B1353464 (E)-N-(3-(Dimethylamino)-2-methylallylidene)-N-methylmethanaminium hexafluorophosphate(V) CAS No. 291756-89-3

(E)-N-(3-(Dimethylamino)-2-methylallylidene)-N-methylmethanaminium hexafluorophosphate(V)

Cat. No. B1353464
M. Wt: 286.2 g/mol
InChI Key: HDEBNAPLQNPTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an organophosphorus compound, which are commonly used in a wide range of applications, from flame retardants to pesticides to pharmaceuticals .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, organophosphorus compounds are often synthesized through various methods, including the reaction of alcohols with phosphorus halides or the reaction of acids with phosphorus pentoxide .


Molecular Structure Analysis

The compound likely contains a phosphorus atom bonded to a nitrogen atom, forming a phosphonium ion. The presence of hexafluorophosphate suggests it is likely an ionic compound .


Chemical Reactions Analysis

Organophosphorus compounds can participate in a variety of chemical reactions, including oxidation and reduction reactions, substitutions, and eliminations .


Physical And Chemical Properties Analysis

As an organophosphorus compound, it likely has properties common to this class of compounds, such as being relatively stable and having moderate to high boiling points .

Scientific Research Applications

Crystallography

The compound has been synthesized and its structure reported, showcasing its planar configuration and adopting an all-trans-configuration, which could be significant in understanding molecular interactions and properties in various chemical contexts (Ferguson, McAlees, & McCrindle, 2001).

Peptide Synthesis

Its derivatives, especially involving phosphonium, have been shown to be effective in peptide coupling, notably in the synthesis of N-methylated amino acids and cysteine-containing peptides. These methods offer high yields and minimal racemization, critical for precise peptide synthesis (Coste, Dufour, Pantaloni, & Castro, 1990); (Angell, Alsina, Albericio, & Bárány, 2002).

Optical Materials

The compound's derivatives have been studied for their quadratic optical nonlinearities, indicating potential applications in optical technologies and materials science. These studies provide insights into the molecular design of high-performance optical materials (Coe et al., 2003).

Polymer Technology

Research has also explored the synthesis and application of ionic liquid functionalized polymers for drug delivery, incorporating the hexafluorophosphate ion. These polymers offer controlled release mechanisms for anionic drug molecules, indicating significant potential in pharmaceutical applications (Hosseinzadeh, Mahkam, & Galehassadi, 2012).

Safety And Hazards

Many organophosphorus compounds are toxic and can be hazardous to human health and the environment . Proper handling and disposal are essential.

Future Directions

Research into new organophosphorus compounds is ongoing, with potential applications in various fields including medicine, agriculture, and materials science .

properties

IUPAC Name

[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N2.F6P/c1-8(6-9(2)3)7-10(4)5;1-7(2,3,4,5)6/h6-7H,1-5H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEBNAPLQNPTJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CN(C)C)C=[N+](C)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\N(C)C)/C=[N+](C)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17F6N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-(Dimethylamino)-2-methylallylidene)-N-methylmethanaminium hexafluorophosphate(V)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(3-(Dimethylamino)-2-methylallylidene)-N-methylmethanaminium hexafluorophosphate(V)
Reactant of Route 2
Reactant of Route 2
(E)-N-(3-(Dimethylamino)-2-methylallylidene)-N-methylmethanaminium hexafluorophosphate(V)
Reactant of Route 3
(E)-N-(3-(Dimethylamino)-2-methylallylidene)-N-methylmethanaminium hexafluorophosphate(V)
Reactant of Route 4
(E)-N-(3-(Dimethylamino)-2-methylallylidene)-N-methylmethanaminium hexafluorophosphate(V)
Reactant of Route 5
Reactant of Route 5
(E)-N-(3-(Dimethylamino)-2-methylallylidene)-N-methylmethanaminium hexafluorophosphate(V)
Reactant of Route 6
(E)-N-(3-(Dimethylamino)-2-methylallylidene)-N-methylmethanaminium hexafluorophosphate(V)

Citations

For This Compound
1
Citations
KN Betz - 2022 - search.proquest.com
Metal-catalyzed C--H functionalization has had an immense impact on streamlining synthesis by enabling previously inaccessible synthetic disconnections in organic synthesis and late-…
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.